molecular formula C12H7ClN2OS B2969885 3-chloro-N-(3-cyanothiophen-2-yl)benzamide CAS No. 865545-72-8

3-chloro-N-(3-cyanothiophen-2-yl)benzamide

Cat. No.: B2969885
CAS No.: 865545-72-8
M. Wt: 262.71
InChI Key: PHHGPRXBBOEEMT-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-cyanothiophen-2-yl)benzamide is a benzamide derivative featuring a 3-cyanothiophene substituent, which confers unique electronic and steric properties. This article synthesizes data from diverse sources to compare this compound with similar molecules, focusing on structural motifs, intermolecular interactions, and substituent effects.

Properties

IUPAC Name

3-chloro-N-(3-cyanothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS/c13-10-3-1-2-8(6-10)11(16)15-12-9(7-14)4-5-17-12/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHGPRXBBOEEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-cyanothiophen-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-cyanothiophene-2-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-cyanothiophen-2-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (triethylamine, pyridine), solvents (dichloromethane, ethanol).

    Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas), solvents (ether, ethanol).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chloro group.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

4-chloro-N-(3-cyanothiophen-2-yl)benzamide has applications in scientific research, including use as an intermediate in the synthesis of more complex organic molecules. It has been investigated for potential biological activities, such as antimicrobial and anticancer properties, and explored as a lead compound in drug discovery and development. It is also utilized in the development of novel materials and chemical processes. The presence of a chloro group and a cyanothiophene moiety gives the compound unique chemical and biological properties, making it valuable for research and drug development.

4-chloro-N-(3-cyanothiophen-2-yl)benzamide's biological activity has made it a compound of interest in medicinal chemistry.

Antimicrobial Activity
Research indicates that 4-chloro-N-(3-cyanothiophen-2-yl)benzamide has antimicrobial properties against bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (μg/mL)Standard Antibiotic (μg/mL)
Staphylococcus aureus3216 (Ampicillin)
Escherichia coli6432 (Ciprofloxacin)

Anticancer Activity
In vitro studies have found that 4-chloro-N-(3-cyanothiophen-2-yl)benzamide can induce apoptosis in cancer cell lines, including breast and lung cancer cells. This mechanism involves the activation of caspase pathways, leading to programmed cell death.

Cancer Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)10

The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. It can also induce reactive oxygen species (ROS) generation, contributing to cellular stress and apoptosis in cancer cells, and may affect signal transduction pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Case Studies

Studies have evaluated the antimicrobial efficacy of benzamide derivatives, including 4-chloro-N-(3-cyanothiophen-2-yl)benzamide, against clinical isolates of resistant bacteria. The results indicated a reduction in bacterial viability, suggesting its potential as a lead compound for new antibiotics. In a study of MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent increase in apoptosis markers, supporting its role as a potential anticancer agent.

Related Amide Derivatives

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-cyanothiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Bond Parameters

Key Comparisons:
  • 3-Chloro-N-(3-chlorophenyl)benzamide (N3CP3CBA) :

    • The dihedral angles between the benzoyl and aniline rings are 9.1° and 7.3° , indicating near-planar conformations .
    • The antiparallel alignment of N–H and C=O bonds contrasts with syn conformations in ortho-substituted analogs (e.g., 2-chloro-N-(2-chlorophenyl)benzamide) .
  • 3-Chloro-N-(2-nitrophenyl)benzamide :

    • The central amide moiety is nearly planar (r.m.s. deviation: 0.0164 Å ), with dihedral angles of 15.2° (benzoyl ring) and 8.2° (aniline ring) .
  • 3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide: Exhibits planar geometry with small dihedral angles between the central thiosemicarbazide moiety and substituents. Bond lengths (C–N: 1.34–1.40 Å, C=O: 1.22 Å) align with other benzamide-thiosemicarbazide hybrids .
Table 1: Structural Parameters of Selected Benzamides
Compound Dihedral Angles (°) Key Bond Lengths (Å) Planarity (r.m.s. deviation)
3-Chloro-N-(3-chlorophenyl)benzamide 9.1, 7.3 C=O: 1.22; N–H: 0.86 0.016 (amide moiety)
3-Chloro-N-(2-nitrophenyl)benzamide 15.2, 8.2 C–Cl: 1.74; N–O (nitro): 1.21 0.0164 (amide moiety)
3-Chloro-N-[N-(furan-2-carbonyl)-...] <10 C–S: 1.67; C=O: 1.22 Planar (central thiosemicarbazide)

Intermolecular Interactions

Halogen-Halogen and Hydrogen Bonding:
  • Cl···Cl Interactions :

    • In 3-chloro-N-(2-nitrophenyl)benzamide, the shortest Cl···Cl contact is 3.943 Å , typical for weak halogen interactions in benzanilides .
    • Comparatively, fluorinated analogs exhibit shorter F···F distances (~3.3 Å) due to higher electronegativity .
  • Hydrogen Bonding: N3CP3CBA forms chains via N–H···O hydrogen bonds (N–H: 0.86 Å, H···O: 2.08 Å) . Thiosemicarbazide derivatives (e.g., 3-chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide) utilize N–H···O and C–H···O bonds to form 1D chains, with additional C–H···π interactions stabilizing the lattice .
Table 2: Intermolecular Interaction Metrics
Compound Interaction Type Distance (Å) / Angle (°)
3-Chloro-N-(2-nitrophenyl)benzamide Cl···Cl 3.943
N3CP3CBA N–H···O 2.08 (H···O), 174° (N–H···O)
3-Chloro-N-[N-(furan-2-carbonyl)-...] C–H···π (furan ring) 2.830 (H···Cg), 132° (C–H···Cg)

Electronic and Steric Effects of Substituents

  • Cyanothiophene vs. Thiadiazole-substituted analogs (e.g., 3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide) exhibit increased rigidity due to the aromatic thiadiazole ring, altering solubility and binding affinity .
  • Chlorine Substitution :

    • Meta-chloro substituents (as in N3CP3CBA) reduce steric hindrance compared to ortho-chloro derivatives, favoring planar conformations and stronger intermolecular interactions .

Coordination Chemistry and Metal Complexes

  • Nickel and Copper Complexes :
    • The nickel complex of 3-chloro-N-(diethylcarbamothioyl)benzamide adopts a distorted square-planar geometry (Ni–S: 2.18 Å , Ni–O: 1.85 Å ), with ligand-to-metal charge transfer transitions in the visible spectrum .
    • Copper analogs often exhibit tetrahedral or octahedral geometries, influenced by the electron-donating/withdrawing nature of substituents .

Biological Activity

3-chloro-N-(3-cyanothiophen-2-yl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H8ClN2OSC_{12}H_{8}ClN_{2}OS, with a molecular weight of approximately 256.72 g/mol. The compound features a chlorobenzamide core linked to a thiophenyl group, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial effects against a range of pathogens.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit tumor growth in specific cancer cell lines.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro.

The mechanism through which this compound exerts its effects is believed to involve the modulation of specific biological pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Binding : It could interact with receptors related to pain and inflammation, thereby modulating their activity.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest, leading to apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in breast cancer cell lines
Anti-inflammatoryReduces TNF-alpha levels in macrophages

Case Study: Anticancer Activity

In a study published in ACS Omega, researchers evaluated the anticancer properties of various thiophene derivatives, including this compound. The results indicated a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells, with an IC50 value suggesting potent activity compared to standard chemotherapeutics .

Case Study: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against several bacterial strains. The results revealed that it exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the crystal structure of 3-chloro-N-(3-cyanothiophen-2-yl)benzamide using X-ray diffraction?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection : Use a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect reflections up to θmax = 25.0° to ensure completeness .
  • Absorption Correction : Apply multi-scan methods (e.g., SADABS) to mitigate absorption effects .
  • Refinement : Employ SHELXL for full-matrix least-squares refinement on F². Critical parameters include R1 < 0.05 (for I > 2σ(I)), wR2 < 0.12, and S = 1.02–1.10 to validate model fit .
  • Hydrogen Placement : Fix H atoms geometrically (C–H = 0.93–0.97 Å, N–H = 0.86 Å) with Uiso(H) = 1.2Ueq(parent) .

Q. How can hydrogen bonding and intermolecular interactions in the crystal lattice be systematically analyzed?

  • Answer : Use Mercury or OLEX2 to visualize and quantify interactions. For example:

  • N–H···O/C–H···O Bonds : Measure distances (e.g., 2.830 Å for C13–H13A···Cg interactions) and angles (e.g., 132° for C–H···π) .
  • Chain Formation : Identify 1D chains along specific crystallographic axes (e.g., [010] via C10–H10···O1 interactions) .
  • Validation : Cross-reference with Cambridge Structural Database (CSD) entries for similar benzamide derivatives .

Advanced Research Questions

Q. How should researchers resolve discrepancies in bond lengths/angles when comparing crystallographic data with computational models?

  • Answer :

  • DFT Optimization : Perform geometry optimization using Gaussian or ORCA at the B3LYP/6-311G(d,p) level. Compare with experimental values (e.g., C–N bond deviations ±0.02 Å) .
  • Error Analysis : Assess thermal displacement parameters (ADPs) and refine anisotropic models for non-H atoms to reduce R-factor gaps .
  • Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for twinned crystals, adjusting scale factors to reconcile intensity mismatches .

Q. What strategies are effective for synthesizing and characterizing transition metal complexes of this compound?

  • Answer :

  • Synthesis : React this compound with Ni(II)/Cu(II) salts (e.g., NiCl₂·6H₂O) in ethanol under reflux. Monitor via TLC .
  • Characterization :
  • FT-IR : Confirm S→M coordination via ν(C=S) shift (Δ~50 cm⁻¹) .
  • SCXRD : Determine geometry (e.g., distorted square planar for Ni(II) with bond angles ~85–95°) .
  • Magnetic Susceptibility : Use SQUID magnetometry to assess paramagnetic behavior in Cu(II) complexes .

Q. How can enantiomorph-polarity errors be minimized during crystallographic refinement?

  • Answer :

  • Flack Parameter (x) : Prefer over Rogers’ η due to robustness in near-centrosymmetric structures. Target x ≈ 0.0 (σ < 0.1) using SHELXL’s TWIN/BASF .
  • Hooft Parameter (y) : Validate chiral consistency with y ≈ 0.0 via PLATON’s ADDSYM .
  • Pseudo-Centrosymmetry Tests : Use XPREP to check for missed symmetry elements .

Data Contradiction Analysis

Q. How to address conflicting R-factor values (e.g., R1 vs. wR2) in structural refinement reports?

  • Answer :

  • Weighting Scheme : Adjust SHELXL’s WGHT parameters to balance R1 (F-based) and wR2 (F²-based). Ideal ratios: wR2/R1 ≈ 2.0–2.5 .
  • Outlier Handling : Exclude reflections with |Fobs² – Fcalc²| > 5σ(F²) to mitigate systematic errors .
  • Residual Density Maps : Analyze peaks > 1 eÅ⁻³ near heavy atoms (e.g., Cl) to detect missed solvent/disorder .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

  • Answer :

  • Reaction Optimization : Use 1,4-dioxane as solvent and benzoyl isothiocyanate (1.0 eq) at 25°C for 12–16 hr .
  • Purification : Recrystallize from DMSO/EtOH (1:3 v/v) to obtain diffraction-quality crystals .
  • Yield Maximization : Monitor intermediates via LC-MS (e.g., m/z 275.06 [M+H]⁺) .

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